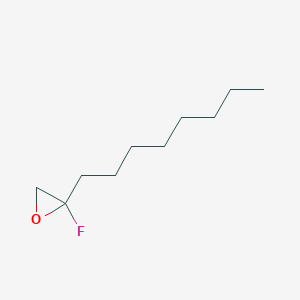
2-Fluoro-2-octyloxirane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-2-octyloxirane is an organic compound with the molecular formula C10H19FO. It is a fluorinated epoxide, which means it contains a three-membered ring with an oxygen atom and a fluorine substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-2-octyloxirane typically involves the reaction of 2-octanol with a fluorinating agent. One common method is the reaction of 2-octanol with diethylaminosulfur trifluoride (DAST) under controlled conditions to introduce the fluorine atom. The reaction is carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through distillation or chromatography to ensure high purity .
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-2-octyloxirane undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be opened by oxidizing agents to form diols.
Reduction: Reduction reactions can convert the epoxide to alcohols.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be used under appropriate conditions.
Major Products Formed:
Oxidation: Formation of 2-fluoro-1,2-octanediol.
Reduction: Formation of 2-fluoro-2-octanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Fluoro-2-octyloxirane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to introduce fluorine atoms into complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development due to the unique properties conferred by the fluorine atom.
Industry: Utilized in the production of specialty chemicals and materials with enhanced properties
Mechanism of Action
The mechanism of action of 2-Fluoro-2-octyloxirane involves its reactivity as an epoxide. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with nucleophiles. The presence of the fluorine atom can influence the reactivity and selectivity of these reactions. Molecular targets and pathways involved include interactions with nucleophilic sites in biomolecules and catalytic processes in organic synthesis .
Comparison with Similar Compounds
2-Fluoro-2-methyloxirane: Another fluorinated epoxide with a methyl group instead of an octyl group.
2-Fluoro-2-phenyl-oxirane: Contains a phenyl group, offering different reactivity and applications.
2-Fluoro-2-chloromethyloxirane: Contains a chloromethyl group, providing unique chemical properties.
Uniqueness: The presence of the fluorine atom enhances its stability and reactivity compared to non-fluorinated analogs .
Properties
CAS No. |
848137-86-0 |
|---|---|
Molecular Formula |
C10H19FO |
Molecular Weight |
174.26 g/mol |
IUPAC Name |
2-fluoro-2-octyloxirane |
InChI |
InChI=1S/C10H19FO/c1-2-3-4-5-6-7-8-10(11)9-12-10/h2-9H2,1H3 |
InChI Key |
WRJJBWJXQPMASU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1(CO1)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















